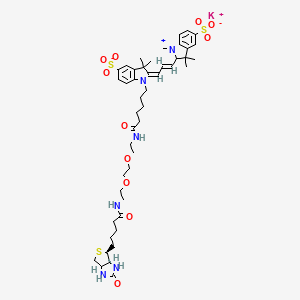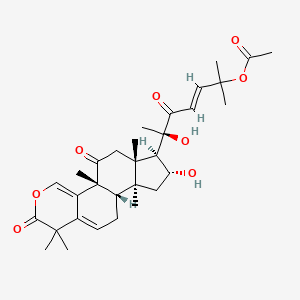![molecular formula C34H38IN B12384807 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide](/img/structure/B12384807.png)
2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide is a complex organic compound It features a pyridinium core substituted with various phenyl groups, including tert-butylphenyl and phenylethenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinium core: This can be achieved through a condensation reaction involving a suitable pyridine derivative.
Substitution reactions: Introduction of tert-butylphenyl and phenylethenyl groups can be done through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Quaternization: The final step involves the quaternization of the pyridine nitrogen with an appropriate alkyl halide, such as methyl iodide, to form the pyridinium salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tert-butyl groups.
Reduction: Reduction reactions could target the pyridinium core, potentially converting it to a pyridine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) are typical.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyridinium or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Electronics: The compound’s structure suggests potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmaceuticals: The compound could be investigated for its potential as a drug candidate, particularly in targeting specific biological pathways.
Biological Probes: It may be used as a fluorescent probe in biological imaging due to its aromatic structure.
Industry
Catalysis: The compound could serve as a catalyst or catalyst precursor in various industrial chemical reactions.
Dyes and Pigments: Its structure suggests potential use in the synthesis of dyes or pigments.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be key, influencing its behavior in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-butylphenyl derivatives: Compounds with similar tert-butylphenyl groups.
Pyridinium salts: Other pyridinium-based compounds with different substituents.
Uniqueness
The unique combination of substituents in 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide gives it distinct properties, such as specific electronic or steric effects, that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C34H38IN |
|---|---|
Molekulargewicht |
587.6 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C34H38N.HI/c1-33(2,3)29-19-14-25(15-20-29)13-16-28-23-32(27-17-21-30(22-18-27)34(4,5)6)35(7)24-31(28)26-11-9-8-10-12-26;/h8-24H,1-7H3;1H/q+1;/p-1/b16-13+; |
InChI-Schlüssel |
PETRXUJAJSDTOF-ZUQRMPMESA-M |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC(=[N+](C=C2C3=CC=CC=C3)C)C4=CC=C(C=C4)C(C)(C)C.[I-] |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC(=[N+](C=C2C3=CC=CC=C3)C)C4=CC=C(C=C4)C(C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



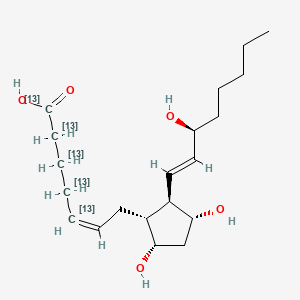
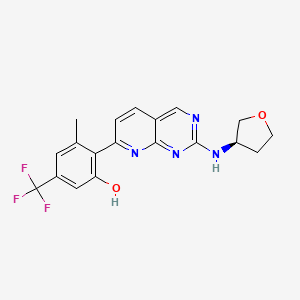


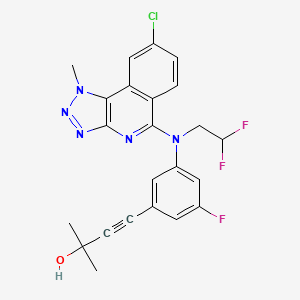
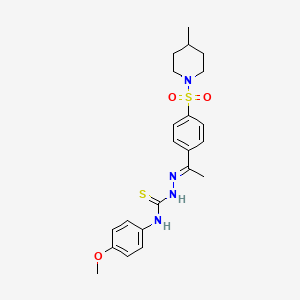
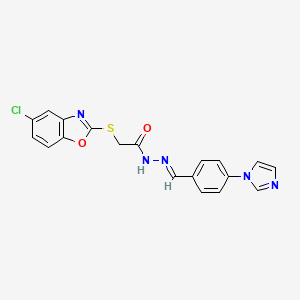
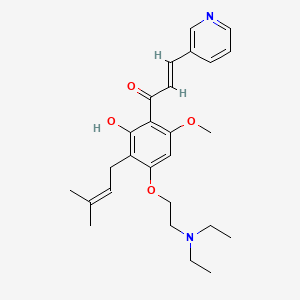
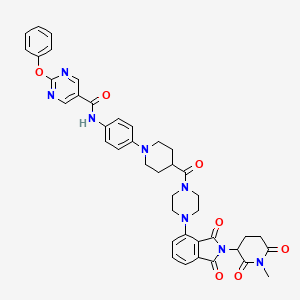

![1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12384788.png)
